

An In-depth Technical Guide to MC 1046 (CAS 126860-83-1)

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Compound of Interest

Compound Name: MC 1046

Cat. No.: B10800510

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For Researchers, Scientists, and Drug Development Professionals

Abstract

MC 1046, with CAS number 126860-83-1, is known chemically as (4R,E)-1-cyclopropyl-4-((1R,7aR,E)-4-((Z)-2-((3S,5R)-3,5-dihydroxy-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)pent-2-en-1-one. It is recognized as a primary metabolite of Calcipotriol (also known as MC 903 or Calcipotriene), a synthetic analog of Vitamin D3 widely used in the treatment of psoriasis. This document provides a comprehensive technical overview of **MC 1046**, including its physicochemical properties, biological activity in relation to its parent compound, and the associated signaling pathways. While specific quantitative data and detailed experimental protocols for **MC 1046** are limited in publicly available literature, this guide synthesizes the existing knowledge to support further research and drug development efforts.

Physicochemical Properties

MC 1046 is an organic small molecule with the following properties:

Property	Value	Source
CAS Number	126860-83-1	N/A
Molecular Formula	C ₂₇ H ₃₈ O ₃	N/A
Molecular Weight	410.6 g/mol	N/A
IUPAC Name	(4R,E)-1-cyclopropyl-4-((1R,7aR,E)-4-((Z)-2-((3S,5R)-3,5-dihydroxy-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)pent-2-en-1-one	N/A
Synonyms	Impurity A of Calcipotriol, Calcipotriol anhydrous impurity A	N/A
Appearance	White to off-white solid	N/A
Storage Conditions	-20°C for long-term storage	N/A

Biological Activity and Pharmacokinetics

MC 1046 is a metabolite of Calcipotriol, which exerts its biological effects through the Vitamin D Receptor (VDR), a nuclear hormone receptor that regulates gene transcription. Calcipotriol itself has a comparable affinity for the VDR as the endogenous ligand, calcitriol (1,25-dihydroxyvitamin D₃). However, it exhibits significantly lower calcemic effects, making it suitable for topical application in psoriasis treatment.

The metabolism of Calcipotriol is a key factor in its pharmacological profile. After systemic absorption, Calcipotriol is rapidly metabolized in the liver, primarily to **MC 1046** and subsequently to MC 1080. This metabolic cascade is crucial as the resulting metabolites are considered to be significantly less active than the parent compound.

A key study investigating the biological effects of Calcipotriol and its major metabolites, **MC 1046** and MC 1080, was conducted on the human histiocytic lymphoma cell line U937. This cell line is a well-established model for studying cellular differentiation. The study revealed that the

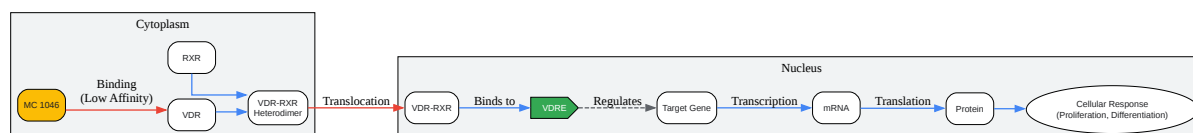
biological effects of both **MC 1046** and MC 1080 on U937 cells were more than 100 times weaker than those of the parent compound, Calcipotriol. This finding underscores the rapid inactivation of Calcipotriol through metabolism.

Due to its significantly reduced biological activity, specific quantitative data for **MC 1046**, such as IC₅₀ or K_i values for VDR binding, are not readily available in the scientific literature. The focus of most research has been on the highly active parent compound, Calcipotriol.

Signaling Pathway

As a derivative of a Vitamin D analog, the presumed mechanism of action of **MC 1046**, albeit weak, is through the Vitamin D Receptor signaling pathway. This pathway is critical for regulating cellular proliferation, differentiation, and the immune response.

The generalized VDR signaling pathway is initiated by the binding of a ligand to the VDR in the cytoplasm. This binding event induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to the physiological effects. Given the significantly lower potency of **MC 1046**, its ability to effectively initiate this cascade is presumed to be minimal.



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VDR Signaling Pathway for **MC 1046**.

Experimental Protocols

Detailed experimental protocols specifically for quantifying the biological activity of **MC 1046** are not explicitly available. However, based on the literature concerning its parent compound and general pharmacological practices, the following represents a logical workflow for such an investigation.

In Vitro Vitamin D Receptor (VDR) Competitive Binding Assay

This assay would determine the affinity of **MC 1046** for the VDR by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (K_i) of **MC 1046** for the VDR.

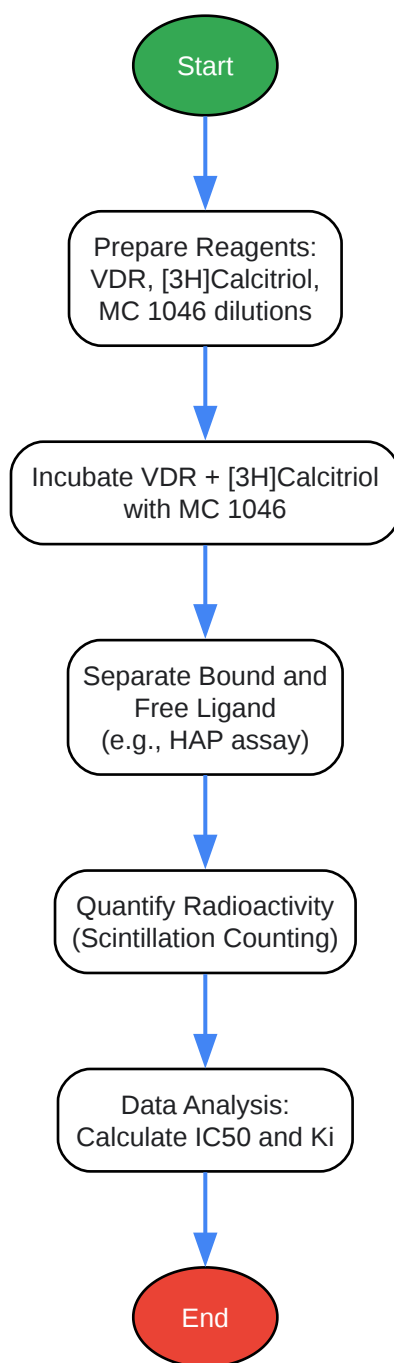
Materials:

- Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.
- Radioligand: Tritiated Calcitriol ($[^3\text{H}]\text{-}1\alpha,25(\text{OH})_2\text{D}_3$).
- Test Compound: **MC 1046** at serial dilutions.
- Unlabeled Ligand: High concentration of unlabeled Calcitriol for determining non-specific binding.
- Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).
- Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters.
- Scintillation Cocktail & Counter.

Procedure:

- Reaction Setup: Incubate the VDR source with the radioligand in the presence of varying concentrations of **MC 1046** or unlabeled Calcitriol.

- Incubation: Allow the binding to reach equilibrium (e.g., 18-24 hours at 4°C).
- Separation: Separate the receptor-bound from free radioligand using the HAP slurry or filtration.
- Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the log concentration of **MC 1046**. Use non-linear regression to calculate the IC₅₀ value, from which the K_i can be derived using the Cheng-Prusoff equation.



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VDR Competitive Binding Assay Workflow.

U937 Cell Differentiation Assay

This assay would assess the functional effect of **MC 1046** on inducing the differentiation of U937 monocytic cells into macrophages.

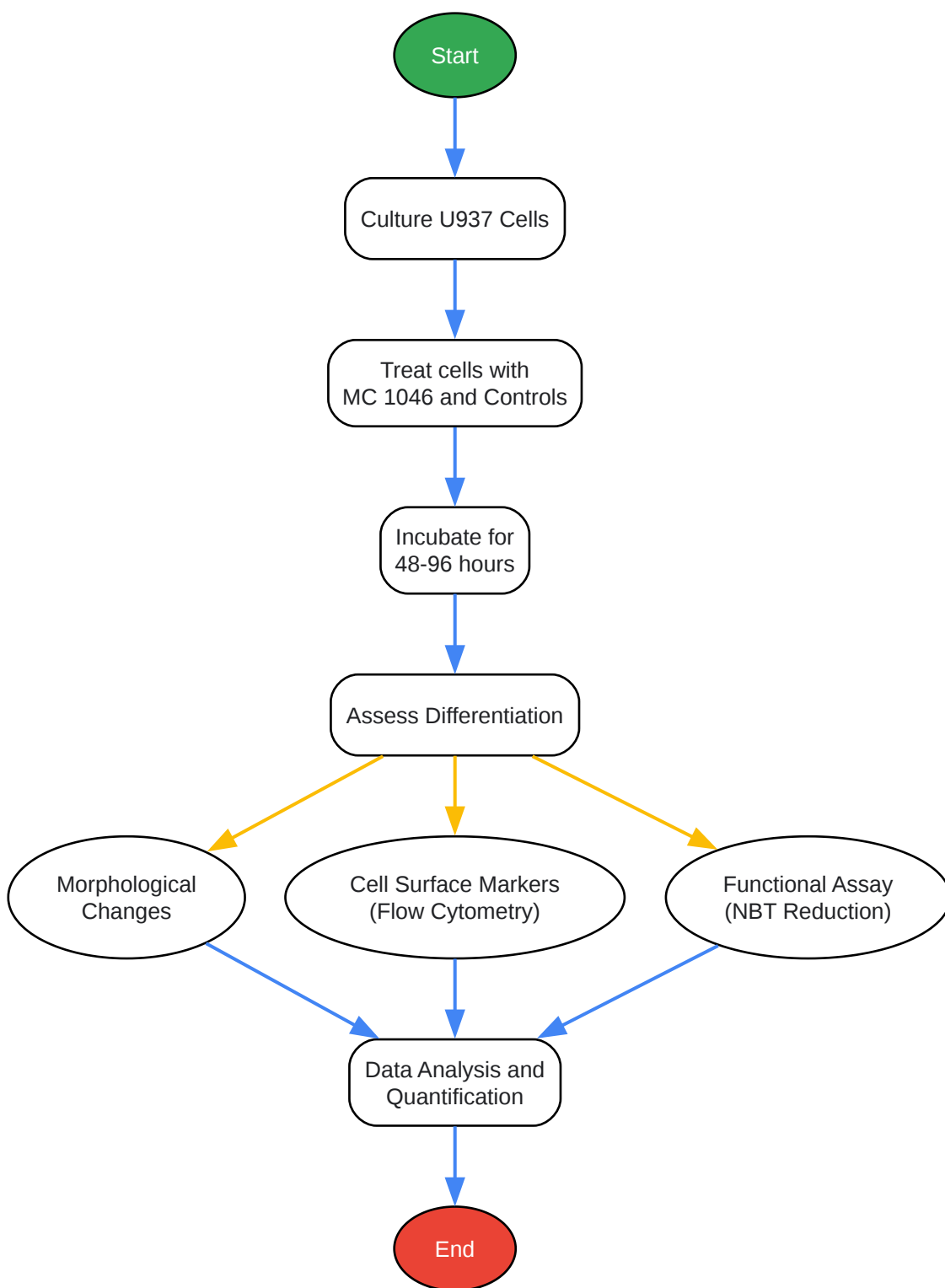
Objective: To evaluate the potency of **MC 1046** in inducing cellular differentiation.

Materials:

- Cell Line: Human U937 cells.
- Cell Culture Medium: RPMI-1640 supplemented with fetal bovine serum and antibiotics.
- Test Compound: **MC 1046** at various concentrations.
- Positive Control: Calcipotriol or Phorbol 12-myristate 13-acetate (PMA).
- Differentiation Markers: Antibodies for cell surface markers (e.g., CD11b, CD14) for flow cytometry, and reagents for functional assays (e.g., Nitroblue tetrazolium (NBT) for respiratory burst).

Procedure:

- Cell Culture: Culture U937 cells to the desired density.
- Treatment: Treat the cells with varying concentrations of **MC 1046**, a positive control, and a vehicle control for a specified period (e.g., 48-96 hours).
- Assessment of Differentiation:
 - Morphology: Observe changes in cell morphology (e.g., adherence, spreading) using microscopy.
 - Cell Surface Markers: Stain cells with fluorescently labeled antibodies against CD11b and CD14 and analyze by flow cytometry.
 - Functional Assay: Perform an NBT reduction assay to measure the production of reactive oxygen species, a hallmark of macrophage differentiation.
- Data Analysis: Quantify the percentage of differentiated cells (e.g., CD11b/CD14 positive cells) or the level of NBT reduction for each treatment condition.



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U937 Cell Differentiation Assay Workflow.

Conclusion

MC 1046 is a primary and significantly less active metabolite of the anti-psoriatic drug Calcipotriol. Its formation represents a key step in the metabolic inactivation of the parent compound. While it is presumed to interact with the Vitamin D Receptor, its biological potency is markedly lower than that of Calcipotriol. The available data suggest that **MC 1046** is unlikely to have significant therapeutic effects on its own. However, understanding its properties is crucial for a complete pharmacokinetic and pharmacodynamic profiling of Calcipotriol. Further research employing detailed in vitro binding and functional assays would be necessary to precisely quantify its interaction with the VDR and its downstream effects, although its low potency may limit the practical applicability of such studies. This guide provides a foundational understanding of **MC 1046** for researchers in the field of drug metabolism and Vitamin D analog development.

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